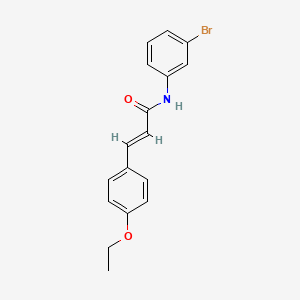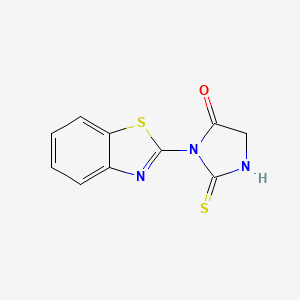
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with various cellular targets. In cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. It also activates the caspase cascade, leading to the induction of apoptosis. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is essential for cognitive function.
实验室实验的优点和局限性
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high bioavailability, meaning that it can be easily absorbed by the body. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the investigation of its potential in treating other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and its interaction with cellular targets.
合成方法
The synthesis of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2-methyl-3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phosphorus oxychloride and chloroform in the presence of a base to yield the final product.
科学研究应用
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, where it acts as an acetylcholinesterase inhibitor and reduces the accumulation of amyloid-beta plaques in the brain.
属性
IUPAC Name |
6,8-dichloro-3-(3-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(6-10(17)7-14(15)18)16(21)20(9)11-4-3-5-12(8-11)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJJVLSIMNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)


![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)
